2-chloro-N-(heptan-2-yl)acetamide
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Overview
Description
2-chloro-N-(heptan-2-yl)acetamide is an organic compound with the molecular formula C₉H₁₈ClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted with a 2-chloro group and the nitrogen atom is bonded to a heptan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(heptan-2-yl)acetamide typically involves the reaction of 2-chloroacetyl chloride with heptan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-chloroacetyl chloride+heptan-2-amine→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(heptan-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form heptan-2-amine and 2-chloroacetic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of various substituted acetamides.
Hydrolysis: Formation of heptan-2-amine and 2-chloroacetic acid.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-chloro-N-(heptan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(heptan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(methyl)acetamide
- 2-chloro-N-(ethyl)acetamide
- 2-chloro-N-(propyl)acetamide
Uniqueness
2-chloro-N-(heptan-2-yl)acetamide is unique due to the presence of the heptan-2-yl group, which imparts distinct physicochemical properties compared to its shorter-chain analogs
Properties
IUPAC Name |
2-chloro-N-heptan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO/c1-3-4-5-6-8(2)11-9(12)7-10/h8H,3-7H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPAMQUUIXGWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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